molecular formula C21H18ClN5O3 B3409202 N-(4-chlorobenzyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide CAS No. 891527-59-6

N-(4-chlorobenzyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide

Cat. No.: B3409202
CAS No.: 891527-59-6
M. Wt: 423.9 g/mol
InChI Key: JXCZDBNJMATUKZ-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide is a useful research compound. Its molecular formula is C21H18ClN5O3 and its molecular weight is 423.9 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN5O3/c1-30-17-8-4-15(5-9-17)18-10-19-21(29)26(24-13-27(19)25-18)12-20(28)23-11-14-2-6-16(22)7-3-14/h2-10,13H,11-12H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXCZDBNJMATUKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C=NN(C(=O)C3=C2)CC(=O)NCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorobenzyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide (CAS Number: 891527-59-6) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, synthesis, and various biological activities supported by recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H18ClN5O3C_{21}H_{18}ClN_{5}O_{3} with a molecular weight of 423.86 g/mol. The compound features a complex heterocyclic structure that includes a triazine ring and a methoxyphenyl moiety, which are known for their diverse biological activities.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The detailed synthetic pathway includes the formation of the pyrazolo[1,5-d][1,2,4]triazin core followed by the introduction of the chlorobenzyl and methoxyphenyl groups. The methodology often employs techniques such as microwave-assisted synthesis or ultrasound to enhance yield and purity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing pyrazolo and triazine moieties. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines.

Cell Line IC50 (µM) Reference
U87-MG (glioma)12.5
MCF-7 (breast)15.0
A549 (lung)10.3

These results suggest that the compound may induce apoptosis and inhibit cell proliferation through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains. Testing against Gram-positive and Gram-negative bacteria demonstrated significant inhibition.

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL) Reference
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings indicate that this compound may serve as a lead compound for developing new antimicrobial agents.

Anti-inflammatory Activity

In vitro studies have shown that compounds with similar structures can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests potential applications in treating inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : By modulating apoptotic pathways, it promotes programmed cell death in malignant cells.
  • Antioxidant Properties : It may reduce oxidative stress in cells, contributing to its protective effects against cellular damage.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-chlorobenzyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-chlorobenzyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide

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